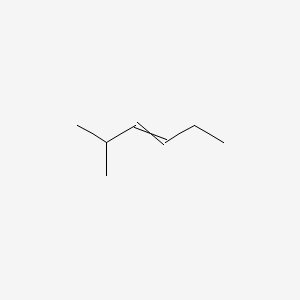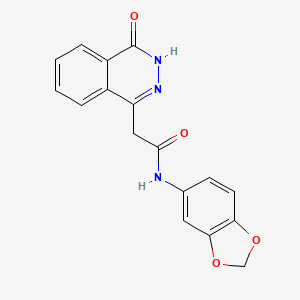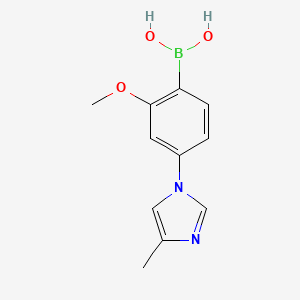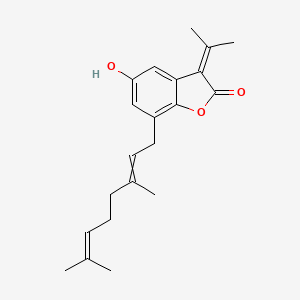
2-Methylhex-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhex-3-ene is an organic compound with the molecular formula C₇H₁₄. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a structural isomer of heptene and is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylhex-3-ene can be synthesized through several methods. One common approach involves the dehydration of 2-methylhexanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, usually at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylhex-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: The compound can be hydrogenated to form 2-methylhexane.
Substitution: It can undergo halogenation reactions, such as bromination, where bromine atoms replace hydrogen atoms at the allylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light for allylic bromination.
Major Products Formed:
Oxidation: 2-Methylhexanol, 2-Methylhexanal, or 2-Methylhexanoic acid.
Reduction: 2-Methylhexane.
Substitution: 2-Bromo-2-methylhexane.
Aplicaciones Científicas De Investigación
2-Methylhex-3-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylhex-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is cleaved, and oxygen atoms are added to form new functional groups. In reduction reactions, the double bond is saturated with hydrogen atoms. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparación Con Compuestos Similares
2-Methylhex-3-ene can be compared with other similar alkenes such as:
- 3-Methyl-2-hexene
- 2-Hexene, 3-methyl-
- 3-Hexene, 2-methyl-
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. Its position of the double bond and the methyl group provides distinct chemical properties compared to its isomers.
Propiedades
Número CAS |
42154-69-8 |
|---|---|
Fórmula molecular |
C7H14 |
Peso molecular |
98.19 g/mol |
Nombre IUPAC |
2-methylhex-3-ene |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3 |
Clave InChI |
IQANHWBWTVLDTP-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
![8-{2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093842.png)
![8-[3-(Benzyloxy)phenyl]-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14093847.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093853.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)

![3-[2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14093886.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093887.png)

![(3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14093907.png)
![3-(2-hydroxy-5-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14093908.png)
![1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093910.png)


